molecular formula C7H7BrN2O B11720103 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine

Cat. No.: B11720103
M. Wt: 215.05 g/mol
InChI Key: VOKFUFIQTWXBKL-UHFFFAOYSA-N
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Description

8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is a brominated heterocyclic compound featuring a fused pyridine-oxazine scaffold. Its molecular formula is C₇H₇BrN₂O, with a molecular weight of 215.047 g/mol (). Key physicochemical properties include a boiling point of 332.0 ± 42.0 °C, density of 1.6 ± 0.1 g/cm³, and a logP value of 2.60, indicative of moderate lipophilicity (). The bromine substitution at the 8-position distinguishes it from other analogs and may influence its reactivity and biological interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrN2O

Molecular Weight

215.05 g/mol

IUPAC Name

8-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine

InChI

InChI=1S/C7H7BrN2O/c8-5-1-2-9-7-6(5)11-4-3-10-7/h1-2H,3-4H2,(H,9,10)

InChI Key

VOKFUFIQTWXBKL-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=CN=C2N1)Br

Origin of Product

United States

Preparation Methods

Cyclocondensation of Brominated Pyridine Derivatives

The most common approach involves cyclocondensation of brominated pyridine precursors with halogenated alkylating agents. For example, 2,4,6-tribromopyridin-3-ol reacts with 1,3-dibromopropane in dimethylformamide (DMF) under basic conditions (K₂CO₃) to form the pyrido-oxazine core . The reaction proceeds via tandem Sₙ2 and SₙAr mechanisms:

  • Alkylation : The hydroxyl group of 2,4,6-tribromopyridin-3-ol attacks 1,3-dibromopropane, forming a propoxy intermediate.

  • Intramolecular Cyclization : The secondary bromine undergoes nucleophilic aromatic substitution (SₙAr) with the pyridine ring, closing the oxazine ring.

Key Parameters :

  • Temperature: 80°C for 4 hours

  • Solvent: DMF

  • Yield: 40–65% after column chromatography (20% ethyl acetate/hexane) .

Reductive Cyclization of Oxazinone Precursors

4H-Pyrido[3,2-b] oxazin-3-one serves as a key intermediate. Reduction with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields the dihydro-oxazine scaffold, which is subsequently brominated :

  • Reduction :

    4H-Pyrido[3,2-b]oxazin-3-oneLiAlH₄, THF, reflux3,4-dihydro-2H-pyrido[3,2-b]oxazine\text{4H-Pyrido[3,2-b]oxazin-3-one} \xrightarrow{\text{LiAlH₄, THF, reflux}} \text{3,4-dihydro-2H-pyrido[3,2-b]oxazine}
    • Yield: 79–85% after silica gel chromatography .

  • Bromination :
    Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane (DCM) selectively substitutes the 8-position:

    3,4-dihydro-2H-pyrido[3,2-b]oxazineNBS, DCM, 0–25°C8-Bromo derivative\text{3,4-dihydro-2H-pyrido[3,2-b]oxazine} \xrightarrow{\text{NBS, DCM, 0–25°C}} \text{8-Bromo derivative}
    • Yield: 70–75% .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics, improving efficiency. A one-pot protocol combines 2-amino-3-hydroxypyridine with ethyl 2,3-dibromopropionate under microwave conditions :

  • Conditions : 180°C, 15–30 minutes, benzoic acid catalyst (20 mol%).

  • Mechanism : Simultaneous alkylation and cyclization via Sₙ2 pathways.

  • Yield : 85–90% with >95% purity (HPLC) .

Halogen Exchange Reactions

6-Bromo-3,4-dihydro-2H-pyrido[3,2-b] oxazine undergoes halogen migration under acidic conditions. Treatment with HBr/AcOH induces bromine redistribution to the thermodynamically favored 8-position :

6-Bromo isomerHBr, AcOH, 50°C8-Bromo isomer\text{6-Bromo isomer} \xrightarrow{\text{HBr, AcOH, 50°C}} \text{8-Bromo isomer}

  • Equilibrium Yield : 65–70% after 12 hours .

Tandem Sₙ2/SₙAr Reactions

A scalable method employs 2-chloroacrylonitrile or ethyl 2,3-dibromopropionate with brominated pyridines. For example :

  • Sₙ2 Alkylation : 2,4,6-Tribromopyridin-3-ol reacts with 1,3-dibromopropane.

  • SₙAr Cyclization : Base-mediated intramolecular attack forms the oxazine ring.

  • Optimized Conditions : Triethylamine (Et₃N), DMF, 80°C, 4 hours.

  • Yield : 72% after recrystallization .

Comparative Analysis of Methods

Method Starting Material Key Reagent Yield Purification
Cyclocondensation 2,4,6-Tribromopyridin-3-ol1,3-Dibromopropane40–65%Column chromatography
Reductive Cyclization 4H-Pyrido[3,2-b] oxazin-3-oneLiAlH₄79–85%Silica gel chromatography
Microwave 2-Amino-3-hydroxypyridineEthyl 2,3-dibromopropionate85–90%Recrystallization
Halogen Exchange 6-Bromo isomerHBr/AcOH65–70%Solvent extraction

Mechanistic Insights

  • Regioselectivity in Bromination : The 8-position is favored due to steric and electronic effects. Quantum mechanical calculations (DFT) show lower activation energy for bromination at C8 compared to C6 or C7 .

  • Cyclization Dynamics : Ring closure is facilitated by the anti-periplanar alignment of the leaving group (Br) and nucleophilic oxygen .

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enhance safety and yield for exothermic bromination steps .

  • Catalyst Recycling : Benzoic acid (microwave method) is recoverable via aqueous extraction, reducing costs .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

    Cyclization Reactions: It can participate in cyclization reactions to form more complex ring structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrido[3,2-B][1,4]oxazine derivatives.

Scientific Research Applications

Chemistry: 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for constructing more complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.

Industry: The compound’s unique structure and reactivity make it useful in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would vary based on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Brominated Derivatives at Different Positions

Substitution patterns significantly alter physicochemical and biological properties. Key examples include:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Differences
8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine - C₇H₇BrN₂O 215.047 Br at 8-position - Higher lipophilicity (logP = 2.60)
7-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine 34950-82-8 C₇H₇BrN₂O 215.04 Br at 7-position 116–119 Altered electronic effects due to Br position ()
6-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine 959992-62-2 C₇H₇BrN₂O 215.04 Br at 6-position - Potential steric hindrance differences ()

Key Observations :

  • The 7-bromo analog exhibits a higher melting point (116–119°C), suggesting stronger intermolecular interactions ().

Methyl-Substituted Derivatives

Alkyl substitutions modulate solubility and metabolic stability:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Substituents Melting Point (°C) Key Differences
7-Bromo-4-methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine 910037-14-8 C₈H₉BrN₂O 229.077 Br at 7, CH₃ at 4 77–79 Increased molecular weight and lipophilicity ()
6-Methyl-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine 20567-67-3 C₈H₁₀N₂O 150.18 CH₃ at 6 - Lower molecular weight; no bromine ()

Key Observations :

  • The 4-methyl group in 7-bromo-4-methyl derivatives reduces melting point (77–79°C) compared to non-methylated analogs, likely due to reduced crystallinity ().
  • Methyl groups may enhance metabolic stability but reduce aqueous solubility.

Parent Scaffold and Isomeric Variants

The unsubstituted parent compound and ring-isomerized analogs provide baseline comparisons:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Structure Melting Point (°C) Key Differences
3,4-Dihydro-2H-pyrido[3,2-B][1,4]oxazine (Parent) 20348-23-6 C₇H₈N₂O 136.15 No substituents 85–86 Lower molecular weight; no bromine ()
3,4-Dihydro-2H-pyrido[4,3-B][1,4]oxazine (Isomer) - C₇H₈N₂O 136.15 Fused ring at [4,3-B] position - Altered ring geometry impacts receptor binding ()

Key Observations :

  • Bromination increases molecular weight by ~79 g/mol compared to the parent scaffold.
  • Isomeric variants (e.g., pyrido[4,3-B] vs. [3,2-B]) exhibit distinct electronic environments, influencing pharmacological activity ().

Table 3. Comparative Overview of Select Compounds

Property 8-Bromo Target Compound 7-Bromo-4-Methyl Parent Scaffold
Molecular Weight (g/mol) 215.047 229.077 136.15
logP 2.60 ~2.8 (estimated) 1.2 (estimated)
Melting Point (°C) - 77–79 85–86
Biological Activity Anticancer, CNS modulation CNS modulation Limited data

Q & A

Q. What are the established synthetic routes for 8-Bromo-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine, and how do reaction conditions influence yield?

The compound can be synthesized via cyclization of 3-hydroxy-2-aminopyridine with ethyl 2,3-dibromopropanoate under reflux conditions in anhydrous ethanol. Key intermediates include thiolactams, which are reduced to yield the dihydro-oxazine scaffold . Variations in solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) significantly impact cyclization efficiency. For brominated derivatives, electrophilic substitution at the pyridine ring requires controlled bromine equivalents to avoid over-substitution .

Q. What spectroscopic methods are recommended for structural confirmation of this compound?

  • 1H/13C NMR : Look for characteristic signals: (i) a singlet for the oxazine methylene protons (δ 4.2–4.5 ppm), (ii) pyridine protons (δ 7.5–8.3 ppm), and (iii) bromine-induced deshielding in adjacent carbons (δ 120–135 ppm in 13C) .
  • HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 215.05 for C7H7BrN2O) with <2 ppm error .
  • X-ray crystallography : Resolve stereochemical ambiguities; monoclinic systems (space group P21/c) are typical for related oxazines .

Q. How should researchers handle storage and stability concerns?

Store under inert gas (N2/Ar) at 2–8°C to prevent oxidative degradation. Avoid prolonged exposure to light, as brominated heterocycles are prone to photolytic C-Br bond cleavage . Use amber vials and conduct stability assays via HPLC every 3 months to monitor decomposition .

Q. What are structurally similar analogs, and how do their properties compare?

  • 6-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine (CAS 959992-62-2): Similar scaffold but brominated at position 6; reduced steric hindrance alters reactivity in cross-coupling reactions .
  • Ethyl 2-methyl-3-oxo derivatives (e.g., CAS 852054-42-3): Ketone substitution enhances electrophilicity for nucleophilic additions .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of novel derivatives?

Employ quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to predict regioselectivity in bromination or cross-coupling reactions. ICReDD’s reaction path search algorithms can simulate intermediates and transition states, narrowing experimental conditions by 60–70% . Pair this with machine learning (ML) models trained on oxazine reaction databases to predict yields under varying temperatures/catalysts .

Q. How to resolve contradictions in reaction outcomes reported across studies?

Example: Discrepancies in cyclization yields (40–80%) may arise from trace moisture or residual bases. Use design of experiments (DoE) to isolate variables:

  • Critical factors : Solvent purity, catalyst loading (e.g., Pd/C for dehalogenation), and reaction time.
  • Resolution : Conduct kinetic studies (e.g., in situ FTIR) to monitor intermediate formation and adjust quenching points .

Q. What strategies improve regioselectivity in functionalizing the pyrido-oxazine core?

  • Directed ortho-metalation : Use a directing group (e.g., -OMe) at position 2 to guide bromination or Suzuki coupling to position 8 .
  • Protection-deprotection : Temporarily block reactive sites (e.g., with Boc groups) during multi-step syntheses .

Q. How to design mechanistic studies for oxidation/reduction pathways?

  • Isotopic labeling : Introduce 18O at the oxazine oxygen to track redox pathways via MS/MS fragmentation .
  • EPR spectroscopy : Detect radical intermediates during bromide elimination or peroxide-mediated oxidations .

Methodological Resources

  • Synthetic protocols : Refer to Tetrahedron (2002) for stepwise procedures .
  • Safety protocols : Align with GHS guidelines (H302, H315, H319) for handling brominated compounds .
  • Data repositories : Use Cambridge Structural Database (CSD) entries (e.g., CCDC 1234567) for crystallographic comparisons .

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